4-[(1S)-2-{[(tert-butoxy)carbonyl]amino}-1-hydroxyethyl]benzoic acid
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Overview
Description
4-[(1S)-2-{[(tert-butoxy)carbonyl]amino}-1-hydroxyethyl]benzoic acid is a complex organic compound that features a benzoic acid core with a tert-butoxycarbonyl-protected amino group and a hydroxyethyl substituent. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1S)-2-{[(tert-butoxy)carbonyl]amino}-1-hydroxyethyl]benzoic acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the Hydroxyethyl Substituent: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction, where an appropriate leaving group is replaced by a hydroxyethyl moiety.
Attachment to the Benzoic Acid Core: The protected amino and hydroxyethyl groups are then attached to the benzoic acid core through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(1S)-2-{[(tert-butoxy)carbonyl]amino}-1-hydroxyethyl]benzoic acid undergoes several types of chemical reactions:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The benzoic acid moiety can be reduced to a benzyl alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid in methanol.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of benzyl alcohol.
Substitution: Formation of a free amino group for further reactions.
Scientific Research Applications
4-[(1S)-2-{[(tert-butoxy)carbonyl]amino}-1-hydroxyethyl]benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its structural features.
Medicine: Investigated for its potential as a prodrug, where the tert-butoxycarbonyl group is removed in vivo to release the active drug.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 4-[(1S)-2-{[(tert-butoxy)carbonyl]amino}-1-hydroxyethyl]benzoic acid involves the selective removal of the tert-butoxycarbonyl group under acidic conditions, revealing the active amino group. This amino group can then participate in various biochemical pathways, interacting with molecular targets such as enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
4-[(1S)-2-amino-1-hydroxyethyl]benzoic acid: Lacks the tert-butoxycarbonyl protecting group.
4-[(1S)-2-{[(methoxy)carbonyl]amino}-1-hydroxyethyl]benzoic acid: Features a methoxycarbonyl protecting group instead of tert-butoxycarbonyl.
Uniqueness
The presence of the tert-butoxycarbonyl group in 4-[(1S)-2-{[(tert-butoxy)carbonyl]amino}-1-hydroxyethyl]benzoic acid provides unique stability and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Properties
CAS No. |
2919940-85-3 |
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Molecular Formula |
C14H19NO5 |
Molecular Weight |
281.30 g/mol |
IUPAC Name |
4-[(1S)-1-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-8-11(16)9-4-6-10(7-5-9)12(17)18/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m1/s1 |
InChI Key |
NSTYVTCEWRQKIX-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H](C1=CC=C(C=C1)C(=O)O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)C(=O)O)O |
Origin of Product |
United States |
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